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Compound of Interest

Compound Name: 4-chloro-N-phenylbutanamide

CAS No.: 7578-45-2

Cat. No.: B3038122 Get Quote

4-Chloro-N-phenylbutanamide (CAS 7578-45-2) is a critical electrophilic building block in

medicinal chemistry, serving as a "dual-function" intermediate. It possesses two distinct

reactive centers: a stable amide linkage (providing structural rigidity and hydrogen-bonding

capability) and a terminal alkyl chloride (serving as a leaving group for nucleophilic substitution

or cyclization).

This compound is primarily utilized as a precursor for N-phenylpyrrolidin-2-one scaffolds (a

core substructure in "racetam" nootropic and anticonvulsant drugs) and as a linker in the

synthesis of Histone Deacetylase (HDAC) inhibitors, where the butyl chain acts as a spacer

between the "cap" group (the phenyl ring) and the zinc-binding group.

Chemical Identity Details

CAS Number 7578-45-2

IUPAC Name 4-Chloro-N-phenylbutanamide

Synonyms
4-Chlorobutyranilide; N-Phenyl-4-

chlorobutyramide

Molecular Formula C₁₀H₁₂ClNO

Molecular Weight 197.66 g/mol

SMILES ClCCCC(=O)Nc1ccccc1
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Part 2: Chemical Synthesis & Reaction Mechanism
The synthesis of 4-chloro-N-phenylbutanamide is a classic Nucleophilic Acyl Substitution

followed by elimination. The protocol below prioritizes high purity and yield by controlling the

exotherm and neutralizing the HCl byproduct.

Core Synthesis Protocol
Reagents: Aniline (1.0 eq), 4-Chlorobutyryl chloride (1.1 eq), Triethylamine (TEA) or Pyridine

(1.2 eq), Dichloromethane (DCM) (anhydrous).

Step-by-Step Methodology:

Preparation: Charge a flame-dried 3-neck round-bottom flask with Aniline (e.g., 10 mmol)

and anhydrous DCM (50 mL) under an inert atmosphere (

or Ar).

Base Addition: Add Triethylamine (12 mmol) to the solution. Cool the mixture to 0°C using an

ice bath to suppress side reactions (such as double acylation).

Acylation: Add 4-Chlorobutyryl chloride (11 mmol) dropwise over 30 minutes. Critical:

Maintain temperature <5°C to prevent the cyclization of the acyl chloride to a lactone or

premature polymerization.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–5 hours. Monitor

via TLC (Solvent: Hexane/EtOAc 7:3).

Workup: Quench with cold water. Wash the organic layer with 1N HCl (to remove unreacted

aniline), followed by saturated

and brine.

Purification: Dry over

, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water or Hexane/EtOAc if
necessary.
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Reaction Mechanism Visualization
The following diagram illustrates the pathway from raw materials to the target amide,

highlighting the nucleophilic attack and the subsequent elimination of HCl.

Aniline
(Nucleophile)

Tetrahedral Intermediate

Nucleophilic Attack

4-Chlorobutyryl Chloride
(Electrophile) 4-Chloro-N-phenylbutanamide
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Figure 1: Synthetic pathway for 4-chloro-N-phenylbutanamide via Schotten-Baumann

conditions.

Part 3: Physicochemical Characterization
Trustworthy identification requires correlating physical data with structural features. The

chlorine atom at the gamma-position is a distinctive NMR handle.
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Property Value / Observation Technical Note

Physical State Solid (Crystalline powder) Typically white to off-white.

Solubility
Soluble in DCM, DMSO,

Methanol.

Insoluble in water due to the

lipophilic phenyl ring and alkyl

chain.

H NMR (DMSO-

)

9.9 (s, 1H, NH), 7.6-7.0 (m,

5H, Ar-H), 3.7 (t, 2H,

-Cl), 2.4 (t, 2H,

-CO), 2.0 (m, 2H,

-central).

The triplet at ~3.7 ppm

confirms the integrity of the

terminal alkyl chloride.

Reactivity
Electrophilic at C-4 (Alkyl

Chloride).

Susceptible to intramolecular

cyclization under basic

conditions.

Part 4: Pharmaceutical Applications
The utility of CAS 7578-45-2 lies in its ability to undergo controlled transformation. It is not just

an end-product but a "pivot point" in drug synthesis.

Synthesis of N-Phenylpyrrolidin-2-one (Lactamization)
This is the most common application. Under strong basic conditions (e.g., NaH in THF or

KOtBu), the amide nitrogen is deprotonated and attacks the terminal carbon, displacing the

chloride to form a 5-membered lactam ring.

Relevance: This scaffold is analogous to Piracetam and Levetiracetam (antiepileptics),

where the N-substituent modulates blood-brain barrier penetration.

HDAC Inhibitor "Linker" Design
In the design of Histone Deacetylase (HDAC) inhibitors, the molecule serves as the "Cap-

Linker" motif.
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Mechanism: The phenyl ring acts as the "Cap" (interacting with the rim of the HDAC active

site). The butyl chain acts as the "Linker" (spanning the hydrophobic tunnel).

Derivatization: The terminal chloride is displaced by a Zinc Binding Group (ZBG) precursor,

such as hydroxylamine (to form hydroxamic acid) or a thiol, to create the final active drug

(analogous to Vorinostat structures).

Application Workflow Diagram

Pathway A: Intramolecular Cyclization Pathway B: Intermolecular Substitution (HDACi)

4-Chloro-N-phenylbutanamide
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Figure 2: Divergent synthetic applications: Cyclization to lactams vs. Derivatization for enzyme

inhibitors.

Part 5: Safety & Handling (E-E-A-T)
As a chloro-alkylating agent, this compound presents specific hazards that must be managed

in a research environment.

Alkylating Potential: The terminal alkyl chloride is a potential alkylating agent. While less

reactive than iodides, it can react with biological nucleophiles (DNA/Proteins). Handle inside

a fume hood.
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Skin/Eye Contact: The compound is an irritant. Standard PPE (Nitrile gloves, safety goggles)

is mandatory.

Stability: Stable at room temperature if kept dry. Hydrolysis may occur in the presence of

moisture and heat, releasing HCl and 4-hydroxy-N-phenylbutanamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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